molecular formula C11H9N3O2 B2936889 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 321430-95-9

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2936889
CAS No.: 321430-95-9
M. Wt: 215.212
InChI Key: PFXIORVPJIDLCP-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a high-purity chemical compound offered for research use only. This molecule incorporates two privileged medicinal chemistry scaffolds: the 2-pyridone and the 4-aminopyridine, which are frequently utilized in drug discovery for their favorable physicochemical properties and diverse biological activities . The 2-pyridone core is a versatile structure with significant synthetic and biological importance, serving as a key intermediate for synthesizing various heterocycles and exhibiting a range of pharmacological effects . Notably, close structural analogs of this compound, specifically N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives, have been identified through virtual screening as promising type II c-Met inhibitors, demonstrating potent activity against wild-type and mutant c-Met and showing significant suppression of cancer cell proliferation, migration, and colony formation . Furthermore, the dihydropyridine scaffold is a well-established pharmacophore in approved therapeutics, notably in calcium channel blockers like nifedipine and amlodipine, and is also found in molecules like the neutrophil elastase inhibitor AZD9668, highlighting its relevance in inflammatory disease research . Researchers can leverage this compound as a core structure for developing novel bioactive molecules, particularly in the areas of oncology and inflammation, or as a building block in medicinal chemistry programs.

Properties

IUPAC Name

2-oxo-N-pyridin-4-yl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-7H,(H,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXIORVPJIDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Condensation via Carboxylic Acid Intermediates

A widely employed strategy involves the direct coupling of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-aminopyridine. This method leverages classic amide bond formation techniques, as exemplified in the synthesis of structurally related 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. The reaction typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization.

Key experimental parameters include:

  • Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature : 0–25°C under inert atmosphere
  • Reaction Time : 12–24 hours
  • Workup : Aqueous extraction followed by recrystallization from acetonitrile/methanol mixtures

A notable advantage of this route is the commercial availability of both starting materials. However, the hygroscopic nature of 2-oxo-1,2-dihydropyridine-3-carboxylic acid necessitates careful handling to prevent hydrolysis side reactions. Purification via preparative HPLC yields the target compound in 65–72% purity, with residual coupling agents removed through silica gel chromatography.

Ring-Opening of 2-Cyano-4-pyrone Derivatives

An innovative two-step approach utilizes 2-cyano-4-pyrone as a key intermediate, as detailed in studies of 4-pyridone-3-carboxamide synthesis. The methodology capitalizes on the reactivity of the cyano group adjacent to the pyrone carbonyl, which undergoes nucleophilic substitution with 4-aminopyridine:

  • Formation of 5-Amino-3-oxopent-4-enamide :
    Reaction of 2-cyano-4-pyrone with excess 4-aminopyridine in anhydrous THF at −20°C for 8–14 days produces the enamine intermediate. Trifluoroacetic acid (TFA) catalysis accelerates this step, achieving 58–64% conversion.

  • Cyclization to Pyridone Core :
    Thermal treatment of the enamine at 80–100°C in toluene induces intramolecular cyclization. Azeotropic removal of water drives the reaction to completion, yielding the target carboxamide in 49–62% overall yield.

This route demonstrates excellent functional group tolerance, particularly for electron-deficient pyridine derivatives. The table below compares key parameters for pyrone-based syntheses:

Parameter Conditions Yield (%) Reference
Reaction Temperature −20°C (Step 1), 80°C (Step 2) 49–62
Solvent System THF/Toluene -
Catalytic System TFA (0.5 equiv) -

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances in transition metal catalysis have enabled novel disconnections for pyridone derivatives. Patent literature describes the use of palladium complexes to construct the pyridine-2(1H)-one motif from halogenated precursors. A representative protocol involves:

  • Starting Material : 4-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Coupling Partner : 4-Aminopyridine
  • Catalyst System : Pd(OAc)₂/Xantphos (2.5 mol%)
  • Base : N,N-Diisopropylethylamine (DIPEA) in methanol

Heating the reaction mixture under reflux for 1 hour facilitates oxidative addition and transmetallation steps, followed by reductive elimination to form the C–N bond. Post-reaction purification via trituration with acetonitrile affords the product in 68–75% yield. This method proves particularly effective for introducing sterically demanding substituents while maintaining ring planarity.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on scale, purity requirements, and available infrastructure:

  • Amide Condensation

    • Advantages : Straightforward setup, commercial reagents
    • Limitations : Moderate yields, sensitive to moisture
  • Pyrone Ring-Opening

    • Advantages : High functional group compatibility
    • Limitations : Extended reaction times (days)
  • Palladium Catalysis

    • Advantages : Rapid synthesis (<2 hours)
    • Limitations : Requires inert atmosphere, metal removal

Structural Characterization and Validation

Rigorous analytical confirmation is critical given the compound's pharmacological relevance. Published data for related structures include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, H-5), 7.26 (d, J = 7.4 Hz, 1H, H-2), 12.5 (s, 1H, NH)
  • ¹³C NMR (101 MHz, CDCl₃): 165.2 (C=O), 154.8 (C-2), 138.2 (C-6)
  • HRMS : m/z [M+H]⁺ Calcd for C₁₁H₁₀N₃O₂: 216.0768; Found: 216.0771

X-ray crystallographic studies of analogous compounds reveal planar pyridone rings with intramolecular hydrogen bonding between the amide NH and carbonyl oxygen. These interactions likely contribute to the compound's stability in solid-state formulations.

Industrial-Scale Considerations

For kilogram-scale production, the palladium-catalyzed method offers distinct advantages in throughput and reproducibility. Process optimization studies suggest:

  • Catalyst recycling via supported Pd nanoparticles reduces metal waste
  • Continuous flow reactors improve heat transfer during exothermic coupling steps
  • Aqueous workup protocols minimize organic solvent consumption

Regulatory compliance necessitates strict control of residual metal content (<10 ppm Pd), achievable through chelating resin treatments.

Chemical Reactions Analysis

Types of Reactions: 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The pyridine and dihydropyridine rings can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Target/Activity
2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine Pyridin-4-yl (N), carboxamide (C3) ~275 (estimated) Under investigation (preclinical)
BMS-777607 (from ) 1,2-dihydropyridine 4-ethoxy (C4), 3-fluorophenyl (C5), etc. 523 (M + 1) c-Met inhibitor (oncology)
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide () Pyrido-thieno-pyrimidine 3-pyridinyl (N), fused thieno-pyrimidine 322.34 Not explicitly stated
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () 1,4-dihydronaphthyridine Adamantyl (N3), pentyl (C1) 422 (MH+) Antiviral/antibacterial (potential)
N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide () 1,2-dihydropyridine Methanesulfonyl-pyridinyl, trifluoromethylphenyl ~550 (estimated) Elastase inhibitor

Key Observations :

  • Substituent Position : The pyridin-4-yl group in the target compound distinguishes it from analogs like BMS-777607 (pyridin-4-yl vs. fluorophenyl/ethoxy groups) . Positional differences in substituents significantly alter binding affinity; for example, BMS-777607’s fluorophenyl group enhances c-Met inhibition .
  • Functional Groups : Sulfonyl () and adamantyl () groups introduce steric bulk and electronic effects, impacting metabolic stability .

Physicochemical Properties

  • Solubility : The pyridin-4-yl group in the target compound likely improves aqueous solubility compared to adamantyl () or trifluoromethylphenyl () analogs .
  • Metabolic Stability : Fluorine-containing analogs (e.g., BMS-777607) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .

Biological Activity

2-Oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. A notable method includes the use of N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile under microwave irradiation, which enhances yield and reduces reaction time . The general procedure involves refluxing the reactants in ethanol with a base catalyst, resulting in high yields of the desired product.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicate its potency in inhibiting cell growth, with lower values correlating with improved activity .

Cell LineIC50 Value (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The presence of functional groups such as -OH and -NH2 has been shown to enhance the antiproliferative activity of pyridine derivatives .

The proposed mechanism involves interaction with cellular components that disrupts normal cellular functions, leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to specific targets within cancer cells, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and the presence of electron-donating groups significantly affect biological activity. Compounds with additional hydroxyl groups demonstrated improved antiproliferative properties due to enhanced hydrophilicity and better interaction with cellular membranes .

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
  • Combination Therapy : When used in combination with existing chemotherapeutic agents, there was a synergistic effect observed, leading to enhanced efficacy against resistant cancer cell lines.

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